molecular formula C7H13ClN2O B8218123 (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride

(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride

Cat. No.: B8218123
M. Wt: 176.64 g/mol
InChI Key: QUDLZPWCKCCRIU-OGFXRTJISA-N
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Description

(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and constrained structure, which can be beneficial in drug design for enhancing binding affinity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the condensation of a diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable solvent and sometimes a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may enhance binding affinity and selectivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for a rigid and constrained conformation, which can enhance binding to target proteins or enzymes. This binding can modulate the activity of the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: Another spirocyclic compound with similar structural features.

    1,4-Oxazepane: A related compound with an oxygen atom in the ring structure.

    Spiro[4.5]decane: A spirocyclic compound with a different ring size and composition.

Uniqueness

(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride is unique due to its specific spirocyclic structure and the presence of nitrogen atoms in the ring. This provides distinct chemical and biological properties that can be advantageous in various applications. The rigid and constrained conformation of the spirocyclic core can enhance binding affinity and selectivity, making it a valuable compound in drug design and materials science.

Properties

IUPAC Name

(5R)-2,7-diazaspiro[4.4]nonan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-6-7(2-4-9-6)1-3-8-5-7;/h8H,1-5H2,(H,9,10);1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDLZPWCKCCRIU-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]12CCNC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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